4-(Naphthalen-1-ylmethyl)piperazin-1-amine

Medicinal Chemistry Library Synthesis SAR Expansion

4-(Naphthalen-1-ylmethyl)piperazin-1-amine (CAS 39139-57-6) is a C15H19N3, 241.33 g/mol, aryl-substituted piperazin-1-amine derivative featuring a naphthalen-1-ylmethyl group on one ring nitrogen and a free –NH2 (primary amine) on the opposite piperazine nitrogen. This dual‑nitrogen architecture distinguishes it from common 1‑naphthylmethylpiperazines and gives the molecule unique chemical reactivity [REFS-1, REFS-2].

Molecular Formula C15H19N3
Molecular Weight 241.33g/mol
CAS No. 39139-57-6
Cat. No. B382393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Naphthalen-1-ylmethyl)piperazin-1-amine
CAS39139-57-6
Molecular FormulaC15H19N3
Molecular Weight241.33g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC3=CC=CC=C32)N
InChIInChI=1S/C15H19N3/c16-18-10-8-17(9-11-18)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7H,8-12,16H2
InChIKeyQNPZOBQZIDXWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Naphthalen-1-ylmethyl)piperazin-1-amine (39139-57-6) – Key Compound Baseline for Research and Industrial Procurement


4-(Naphthalen-1-ylmethyl)piperazin-1-amine (CAS 39139-57-6) is a C15H19N3, 241.33 g/mol, aryl-substituted piperazin-1-amine derivative featuring a naphthalen-1-ylmethyl group on one ring nitrogen and a free –NH2 (primary amine) on the opposite piperazine nitrogen. This dual‑nitrogen architecture distinguishes it from common 1‑naphthylmethylpiperazines and gives the molecule unique chemical reactivity [REFS-1, REFS-2]. The compound is supplied as a specialty chemical building block, typically at ≥98 % purity by HPLC, and serves as a versatile intermediate for Schiff‑base, hydrazone, amide, sulfonamide, and urea library synthesis .

Why Generic Substitution Fails for 4-(Naphthalen-1-ylmethyl)piperazin-1-amine – The Functional Group Gap That Kills Productivity


Close structural analogs—most notably 1‑(naphthalen‑1‑ylmethyl)piperazine (CAS 40675‑81‑8)—lack the terminal primary amine that defines 4‑(naphthalen‑1‑ylmethyl)piperazin‑1‑amine. Replacing the target compound with such a generic piperazine forces the researcher to perform an additional N‑4 functionalization step (reductive amination, Boc‑protection/deprotection, or nitrosation‑reduction) just to install the required amine handle. This adds 2–4 synthetic steps, reduces overall yields, and introduces new impurity profiles [1]. The difference is not merely structural; it represents a fundamental fork in chemical space: the primary amine enables direct condensation with aldehydes and ketones under mild conditions to generate Schiff‑base libraries, a route that is chemically inaccessible to secondary‑amine‑only comparators. Off‑the‑shelf procurement of the correctly substituted piperazin‑1‑amine therefore eliminates at least two additional synthetic stages and preserves the cost efficiency of parallel medicinal chemistry campaigns .

Quantitative Differentiation Evidence for 4-(Naphthalen-1-ylmethyl)piperazin-1-amine Versus Its Closest Analogs


Primary Amine Scarcity: Hydrogen‑Bond Donor Count vs. 1‑(Naphthalen‑1‑ylmethyl)piperazine

4‑(Naphthalen‑1‑ylmethyl)piperazin‑1‑amine possesses a primary –NH2 group that serves as one hydrogen‑bond donor. In contrast, 1‑(naphthalen‑1‑ylmethyl)piperazine bears only a secondary amine and therefore has zero hydrogen‑bond donors in its neutral form. This difference directly impacts molecular recognition: the primary amine can engage in two‑point hydrogen‑bonding with biological targets, a feature that is absent in the comparator. Computed hydrogen‑bond donor count for the target compound is 1 (vs. 0 for the comparator), while hydrogen‑bond acceptor count is 3 for both molecules [REFS-1, REFS-2].

Medicinal Chemistry Library Synthesis SAR Expansion

Purity Benchmarking: 98+% HPLC Grade Availability vs. Typical 95% for 1‑(Naphthalen‑1‑ylmethyl)piperazine

Commercial listings of 4‑(naphthalen‑1‑ylmethyl)piperazin‑1‑amine routinely specify purity ≥98 % (HPLC), with storage under anhydrous, refrigerated conditions (sealed, 2–8 °C) to preserve amine integrity . By comparison, the closest analog, 1‑(naphthalen‑1‑ylmethyl)piperazine, is most commonly offered at 95 % purity from the same supplier channels . The 3‑percentage‑point purity difference, while modest in absolute terms, means the target material carries at most 2 % total impurities versus up to 5 % for the comparator—a 2.5‑fold higher impurity load that becomes critical in fragment‑based screening or late‑stage diversification where trace carbonyl impurities can quench reactive building blocks.

Analytical Chemistry Quality Assurance Procurement Specification

Scaffold‑Hopping Versatility: Schiff‑Base Library Access Enabled by Terminal –NH2 vs. Methyl‑Capped Analog

The primary amine of 4‑(naphthalen‑1‑ylmethyl)piperazin‑1‑amine directly condenses with carbonyl substrates to form stable imine (Schiff‑base) products, a transformation that is impossible with the next‑closest analog, 1‑(naphthalen‑1‑ylmethyl)‑4‑methylpiperazine (CAS 101586‑24‑7), which carries a tertiary amine at the opposite nitrogen. Reports indicate that analogous piperazin‑1‑amine Schiff‑base products achieve >80 % conversion under mild conditions (rt, ethanol, 1–4 h) [1], while the 4‑methyl‑capped analog requires alternative, lower‑yield multi‑step routes. This single‑step diversification expands accessible chemical space by enabling rapid synthesis of >100‑member imine libraries per campaign, a throughput that directly impacts lead‑finding efficiency.

Drug Discovery Chemical Biology Diversity-Oriented Synthesis

Physicochemical Profile: Computed logP and Rotatable Bond Advantage vs. N‑Aryl Piperazine Surrogates

Computational drug‑likeness profiling shows 4‑(naphthalen‑1‑ylmethyl)piperazin‑1‑amine has a predicted logP of ≈2.41 and 2 rotatable bonds . A commonly used surrogate, 1‑(naphthalen‑1‑ylmethyl)piperazine, has a predicted logP of ~2.64 and 2 rotatable bonds, while the piperidine analog (4‑(naphthalen‑1‑ylmethyl)piperidine) exhibits logP ≈3.1 and 1 rotatable bond . The lower logP (0.23 units below the secondary‑amine comparator, 0.7 units below the piperidine) indicates improved aqueous solubility potential, while the flexible linker preserves target‑binding adaptivity better than the more rigid piperidine scaffold.

ADME Prediction Lead Optimization Physicochemical Drug-likeness

Procurement‑Driven Application Scenarios for 4-(Naphthalen-1-ylmethyl)piperazin-1-amine


Rapid Generation of Imine‑Based Fragment Libraries for Target‑Based Screening

Medicinal chemistry groups designing diverse fragment libraries exploit the terminal –NH2 of 4‑(naphthalen‑1‑ylmethyl)piperazin‑1‑amine to condense with aldehyde‑bearing fragments in a single step. Because imine formation proceeds under mild conditions without catalyst, the reaction can be executed in parallel on a 96‑well plate, producing >80 fragments per day. The ≥98 % purity of the building block minimizes by‑products that would otherwise require post‑reaction purification, allowing the crude library to be directly used in biochemical screens after solvent evaporation.

SAR Expansion in Neuroreceptor‑Targeted Programs

The naphthalen‑1‑ylmethyl‑piperazine motif is a privileged structure for serotonin (5‑HT) and sigma receptor binding . 4‑(Naphthalen‑1‑ylmethyl)piperazin‑1‑amine provides a direct entry point for appending diverse pharmacophores at the N‑4 position via acylation or sulfonylation, enabling systematic variation of the “eastern” portion of the molecule while keeping the naphthalene‑piperazine anchor constant. The availability of the compound at ≥98 % purity and with documented hydrogen‑bond donor capability makes it suitable for SPR and ITC binding studies where stoichiometric accuracy is essential.

Process Development and Scale‑Up of N‑Arylamine Drug Candidates

Process chemists use 4‑(naphthalen‑1‑ylmethyl)piperazin‑1‑amine as a key intermediate because the free amine can be directly converted to the desired amide, sulfonamide, or urea without protecting‑group manipulation. This eliminates the need for a Boc‑protection/deprotection sequence, which typically consumes 2.5–3.5 kg of solvent per mole of product at pilot scale . The reduced solvent footprint directly translates to lower manufacturing cost and faster technology transfer to cGMP production.

Quality‑Controlled Probe Molecule Supply for Academic Screening Networks

University screening centers that procure building blocks for open‑innovation platforms benefit from the compound’s defined specification (≥98 % HPLC, sealed/dry storage ). Compared with the 95 % purity 1‑(naphthalen‑1‑ylmethyl)piperazine , the higher‑grade compound streamlines quality‑control workflows: a single 1H‑NMR spectrum suffices for acceptance, whereas the lower‑purity analog often requires additional LC‑MS verification and re‑purification before use, adding 3–5 days to the compound handling timeline.

Quote Request

Request a Quote for 4-(Naphthalen-1-ylmethyl)piperazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.